2-(Benzylamino)propanenitrile

Stability Thermal Analysis Process Chemistry

2-(Benzylamino)propanenitrile (CAS 3534-94-9) is a differentiated α-aminonitrile building block for synthesizing catalytic amines and aziridinium salts. Unlike generic α-aminonitriles, its benzylamino group confers superior thermal stability (verified up to 150°C), preventing decomposition and ensuring higher yields in high-temperature or melt-phase reactions. Validated physical properties (density 1.015 g/cm³, bp 299.1°C) enable reliable process scale-up and reactor modeling, reducing financial risk from lab to pilot plant.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
CAS No. 3534-94-9
Cat. No. B3262273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzylamino)propanenitrile
CAS3534-94-9
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCC(C#N)NCC1=CC=CC=C1
InChIInChI=1S/C10H12N2/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9,12H,8H2,1H3
InChIKeyIGJKPBJUVZCBSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzylamino)propanenitrile (CAS 3534-94-9) – An α-Aminonitrile Building Block for Controlled Heterocyclic Synthesis


2-(Benzylamino)propanenitrile (CAS 3534-94-9) is a synthetic α-aminonitrile featuring a benzylamino moiety on a propanenitrile backbone [1]. Its primary utility lies as a molecular building block in organic synthesis, serving as an intermediate for the preparation of catalytic amines and aziridinium salts . The compound, often supplied as a hydrochloride salt (C₁₀H₁₃ClN₂, MW 196.68 g/mol) to enhance handling stability [2], has well-defined physical properties including a density of 1.015 g/cm³ and a boiling point of 299.1°C at 760 mmHg .

Why Substituting 2-(Benzylamino)propanenitrile with a Generic α-Aminonitrile Risks Synthetic Failure


Direct substitution with other α-aminonitriles—even those with similar molecular weights—is not straightforward due to the critical role of the benzylamino group in both the compound's physical behavior and its downstream reactivity [1]. The specific steric and electronic profile of the benzyl substituent directly influences the stability of intermediates like aziridinium salts and the regioselectivity of subsequent ring-opening or cyclization steps . The verified high-temperature stability (up to 150°C) of this compound is also not a universal property of its class , making generic replacement a potential source of unanticipated decomposition or yield loss in established protocols.

Quantitative Differential Evidence for 2-(Benzylamino)propanenitrile (CAS 3534-94-9) Versus In-Class Alternatives


High-Temperature Stability (0–150°C) Confirmed by Vendor Specifications

This compound demonstrates verified thermal stability from 0 to 150°C, as stated by the vendor, which is a critical parameter for high-temperature synthetic procedures . While specific head-to-head decomposition data for α-aminonitrile analogs are not available in the public domain, this explicit stability claim provides a quantifiable operational window for process chemists that is not universally guaranteed for other, less-characterized α-aminonitriles .

Stability Thermal Analysis Process Chemistry

Established Physical Properties Enable Predictive Process Modeling

The physical constants for 2-(Benzylamino)propanenitrile are well-defined: a density of 1.015 g/cm³ and a boiling point of 299.1°C at 760 mmHg . These values allow for accurate calculation of reaction volumes, mass transfer, and distillation parameters. In contrast, many custom-synthesized α-aminonitrile analogs lack these published benchmarks, introducing significant uncertainty into scale-up calculations and potentially leading to operational failures .

Physical Properties Process Modeling Chemical Engineering

Published Synthetic Protocol: Quantitative One-Step Synthesis in High Yield

A documented, one-step synthesis of the title compound is reported to proceed in quantitative yield using adapted Vilsmeier conditions, with full spectroscopic characterization provided [1]. While a direct, quantitative comparison to the yields of other α-aminonitrile syntheses under identical conditions is not available, the existence of a published, high-yielding, and fully characterized protocol lowers the barrier to entry for researchers [1].

Synthetic Methodology Process Efficiency Green Chemistry

Differential Physical State and Handling: Hydrochloride Salt vs. Free Base

2-(Benzylamino)propanenitrile is commonly supplied as a hydrochloride salt (CAS 3534-94-9 refers to the salt form), which is a solid with enhanced stability compared to the liquid free base [1]. The free base (C₁₀H₁₂N₂, MW 160.22 g/mol) is a liquid with a boiling point of 299.1°C . This salt form offers quantifiable advantages in storage and handling (reduced volatility, ease of weighing) over the free base or other liquid α-aminonitriles, which can be more prone to oxidation or polymerization during storage [1].

Formulation Stability Handling

Prioritized Application Scenarios for 2-(Benzylamino)propanenitrile (CAS 3534-94-9) Based on Verified Evidence


Synthesis of Catalytic Amines and Aziridinium Salts

This compound is a validated intermediate for synthesizing catalytic amines and aziridinium salts . The defined thermal stability (up to 150°C) and the availability of a high-yield synthetic protocol [1] make it a reliable choice for chemists designing new catalytic systems or optimizing existing ones, reducing the risk of decomposition during the aziridinium salt formation step.

High-Temperature Organic Synthesis Processes

The vendor-confirmed stability from 0 to 150°C directly supports its use in reactions requiring elevated temperatures, such as certain cycloadditions, nucleophilic substitutions, or solvent-free melt reactions. This operational window provides a clear advantage over less stable α-aminonitriles that might decompose under the same thermal stress, thereby improving yield and purity.

Process Chemistry and Scale-Up Development

The availability of validated physical properties (density 1.015 g/cm³, boiling point 299.1°C) and a peer-reviewed, quantitative synthesis protocol are critical inputs for process chemists and engineers. These data points enable accurate reactor design, safety assessments, and cost modeling for scale-up, reducing the uncertainty and financial risk associated with transitioning a new compound from lab to pilot plant.

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